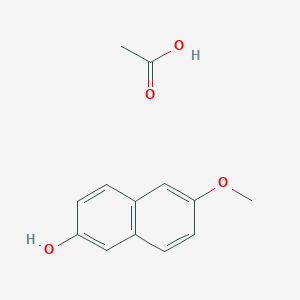

Acetic acid;6-methoxynaphthalen-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

63256-70-2 |

|---|---|

Molecular Formula |

C13H14O4 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

acetic acid;6-methoxynaphthalen-2-ol |

InChI |

InChI=1S/C11H10O2.C2H4O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |

InChI Key |

ZGBUGBUYUVSYJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Nomenclature and Structural Context of 2 6 Methoxynaphthalen 2 Yl Acetic Acid

Systematic Nomenclature and Common Designations

The compound is systematically named 2-(6-methoxynaphthalen-2-yl)acetic acid according to IUPAC nomenclature. nih.gov It is also widely known by several common designations and synonyms, which are frequently used in scientific literature and commercial contexts. These include 6-Methoxy-2-naphthylacetic acid, 6-Methoxy-2-naphthaleneacetic acid, and (6-Methoxy-2-naphthyl)acetic acid. chemimpex.comsigmaaldrich.comtcichemicals.commolport.com In some instances, it is referred to as Desmethyl Naproxen (B1676952). molport.com The compound is recognized as the active metabolite of the prodrug nabumetone (B1676900). nih.gov

Key identifiers for this compound are crucial for its unambiguous identification in databases and regulatory filings.

| Identifier | Value |

|---|---|

| CAS Number | 23981-47-7 chemimpex.com |

| Molecular Formula | C13H12O3 chemimpex.com |

| Molecular Weight | 216.23 g/mol nih.gov |

| EC Number | 245-967-1 |

| InChI Key | PHJFLPMVEFKEPL-UHFFFAOYSA-N nih.gov |

Relationship to the Parent Naphthalene (B1677914) Ring System

The structural foundation of 2-(6-methoxynaphthalen-2-yl)acetic acid is the naphthalene ring system. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. libretexts.orgresearchgate.net The IUPAC numbering system for naphthalene is standardized to ensure consistent identification of substituent positions. The numbering starts at the carbon adjacent to the ring fusion and proceeds around the perimeter, with the fusion carbons not being numbered. wikimedia.orgwikimedia.org

2-(6-Methoxynaphthalen-2-yl)acetic acid is a derivative of this parent structure. Its specific identity is defined by two substituents attached to the naphthalene core:

A methoxy (B1213986) group (-OCH3) is located at the 6-position.

An acetic acid group (-CH2COOH) is attached to the 2-position. nih.gov

This substitution pattern is central to the compound's chemical properties and its relationship with other structurally similar molecules.

Related Naphthalene Derivatives and Their Structural Commonalities

The 6-methoxynaphthalene core is a common structural motif found in several other significant compounds, particularly in the pharmaceutical field. Understanding the structural similarities and differences between these derivatives provides valuable context for the subject compound.

Naproxen : A well-known non-steroidal anti-inflammatory drug (NSAID), its systematic name is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid. nih.govdrugbank.com Structurally, it is very similar to 2-(6-methoxynaphthalen-2-yl)acetic acid, sharing the same 6-methoxynaphthalene core. The key difference lies in the side chain at position 2; Naproxen has a propanoic acid group, which introduces a chiral center, whereas the subject compound has an acetic acid group. nih.govnih.gov

Nabumetone : This compound is a prodrug, meaning it is converted into its active form within the body. nih.govdrugbank.com Its chemical name is 4-(6-methoxy-2-naphthalenyl)-2-butanone. nih.govfda.gov Upon oral administration, nabumetone undergoes metabolic transformation to form 2-(6-methoxynaphthalen-2-yl)acetic acid, which is the active metabolite responsible for its therapeutic effects. nih.govnih.gov Both share the core 6-methoxynaphthalene structure, but nabumetone has a butanone side chain at the 2-position. nih.gov

6-Methoxy-2-naphthol : Also known as 2-Hydroxy-6-methoxynaphthalene, this compound is another derivative of the 6-methoxynaphthalene core. scbt.com It features a hydroxyl (-OH) group at the 2-position instead of the acetic acid or butanone side chains seen in the other derivatives. scbt.com

2-Naphthaleneacetic acid : This compound serves as a useful structural reference. It contains the same 2-naphthaleneacetic acid structure but lacks the methoxy group at the 6-position. nist.gov This highlights the specific contribution of the methoxy substituent to the properties of 2-(6-methoxynaphthalen-2-yl)acetic acid and its relatives like naproxen and nabumetone.

The structural relationships between these compounds are summarized below.

| Compound Name | Molecular Formula | Structural Commonalities with 2-(6-Methoxynaphthalen-2-yl)acetic acid | Key Structural Differences |

|---|---|---|---|

| Naproxen | C14H14O3 nih.gov | Shares the 6-methoxynaphthalene core. | Features a propanoic acid group at C2 (chiral). nih.gov |

| Nabumetone | C15H16O2 nih.gov | Shares the 6-methoxynaphthalene core; is a prodrug for the subject compound. nih.govnih.gov | Features a butan-2-one group at C2. nih.gov |

| 6-Methoxy-2-naphthol | C11H10O2 scbt.com | Shares the 6-methoxynaphthalene core. | Features a hydroxyl group at C2. scbt.com |

| 2-Naphthaleneacetic acid | C12H10O2 nist.gov | Shares the 2-naphthaleneacetic acid structure. | Lacks the methoxy group at the C6 position. nist.gov |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-(6-Methoxynaphthalen-2-yl)acetic Acid

The preparation of 2-(6-methoxynaphthalen-2-yl)acetic acid can be achieved through several synthetic pathways, often starting from readily available naphthalene (B1677914) precursors. These routes are designed to efficiently introduce the required functional groups at the C-2 and C-6 positions of the naphthalene ring.

Synthetic Pathways from Naphthalene Precursors

A common and established route for synthesizing profen drugs, including the propionic acid analog of the title compound, begins with 2-methoxynaphthalene (B124790) as the starting material. google.com An alternative process has been developed that utilizes the more inexpensive starting material, 2,6-diisopropylnaphthalene, offering a potentially more cost-effective approach. google.com Another pathway involves the use of 6-bromo-2-methoxynaphthalene, which can be converted into a Grignard reagent. orgsyn.org The subsequent reaction of this organometallic intermediate with a suitable electrophile followed by oxidation leads to the desired phenolic derivative, 6-methoxy-2-naphthol. orgsyn.org This highlights the versatility of naphthalene-based starting materials in accessing the core structure.

Strategies Involving Acylation and Subsequent Carboxylation

A cornerstone in the synthesis of 2-(6-methoxynaphthalen-2-yl)acetic acid and its analogs is the Friedel-Crafts acylation of 2-methoxynaphthalene. google.comorientjchem.org This reaction introduces an acetyl group at the C-6 position, yielding the key intermediate 2-acetyl-6-methoxynaphthalene (B28280). google.comorgsyn.org The regioselectivity of this acylation is highly dependent on the reaction conditions, particularly the solvent. orgsyn.orgresearchgate.net For instance, using nitrobenzene (B124822) as a solvent favors the formation of the desired 6-acetylated product, whereas carbon disulfide leads primarily to the 1-acetyl isomer. orgsyn.org

The choice of acylating agent and catalyst is also crucial. Acetyl chloride in the presence of anhydrous aluminum chloride is a common reagent system. orgsyn.org The reaction temperature must be carefully controlled to optimize the yield of the 6-acetyl derivative. orgsyn.org Following the acylation step, the resulting ketone, 2-acetyl-6-methoxynaphthalene, is then converted into the final carboxylic acid. One established method for this transformation is the Willgerodt-Kindler reaction. orientjchem.orgresearchgate.net

| Starting Material | Acylating Agent | Catalyst | Solvent | Key Intermediate | Reference |

|---|---|---|---|---|---|

| 2-Methoxynaphthalene | Acetyl chloride | Aluminum chloride | Nitrobenzene | 2-Acetyl-6-methoxynaphthalene | orgsyn.org |

| 2-Methoxynaphthalene | Acetic anhydride (B1165640) | HBEA zeolite | Various | 2-Acetyl-6-methoxynaphthalene | conicet.gov.ar |

| 2-Methoxynaphthalene | Acetic anhydride | Zr4+-zeolite beta | Dichloromethane | 2-Acetyl-6-methoxynaphthalene | orientjchem.org |

Environmentally Benign Approaches in Acid Synthesis

In response to the growing need for sustainable chemical processes, research has focused on developing more environmentally friendly synthetic routes. A significant advancement in this area is the replacement of traditional homogeneous Lewis acid catalysts, such as AlCl₃, with solid acid catalysts for the Friedel-Crafts acylation step. researchgate.net Zeolites, particularly H-beta zeolite, have shown promise in catalyzing the acylation of 2-methoxynaphthalene with acetic anhydride. researchgate.netconicet.gov.ar

The use of zeolite catalysts offers several advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste. google.com The catalytic activity and selectivity can be influenced by the catalyst preparation method and reaction conditions. orientjchem.org For example, Zr⁴⁺-zeolite beta prepared by ion exchange has been shown to be active in the liquid-phase acetylation of 2-methoxynaphthalene. orientjchem.org The choice of solvent also plays a critical role, with polar solvents like nitrobenzene promoting the formation of the desired 2-acetyl-6-methoxynaphthalene isomer over zeolite catalysts. researchgate.net These developments represent a step towards greener and more sustainable manufacturing processes. google.com

Derivatization and Functionalization Strategies of the Core Structure

The carboxylic acid moiety of 2-(6-methoxynaphthalen-2-yl)acetic acid serves as a versatile handle for a wide range of chemical transformations. These modifications are often undertaken to modulate the compound's physicochemical properties and biological activity.

Synthesis of Ester Analogs for Structural Modification

Esterification of the carboxylic acid group is a common strategy for structural modification. Ester analogs can be synthesized by reacting 2-(6-methoxynaphthalen-2-yl)acetic acid with various alcohols under acidic conditions or by reacting the corresponding acid chloride with an alcohol. google.com A specific example involves the synthesis of (6-methoxy-naphthalen-2-yl)-acetic acid ethoxycarbonylmethyl ester. google.com This is achieved by dissolving the parent acid in an anhydrous solvent like dimethylformamide (DMF), adding a base such as sodium carbonate, and then treating the mixture with ethyl bromoacetate. google.com This method provides a straightforward route to ester derivatives, which can function as prodrugs. google.com

| Ester Derivative | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| (6-methoxy-naphthalen-2-yl)-acetic acid ethoxycarbonylmethyl ester | 6MNA, Sodium Carbonate, Ethylbromoacetate | DMF | - | google.com |

| (6-methoxy-naphthalen-2-yl)-acetic acid 2-(trimethylsilyl)ethyl ester | 6MNA, Sodium Carbonate, Bromo-acetic acid 2-trimethylsilanyl-ethyl ester | DMF | - | google.com |

| 2-Methoxyphenyl (6-methoxy-naphthalen-2-yl)acetate | 6MNA acid chloride, Guaiacol, NaH | DMF | 35.8% | google.com |

Synthesis of Amide and Hydrazide Derivatives

The synthesis of amide derivatives typically proceeds through the activation of the carboxylic acid group. A common method involves converting 2-(6-methoxynaphthalen-2-yl)acetic acid into its more reactive acid chloride derivative by treatment with reagents like oxalyl chloride or thionyl chloride. google.comgoogle.com The resulting acid chloride can then be reacted with a primary or secondary amine to form the corresponding amide. google.comsphinxsai.com For instance, 2-(6-methoxy-naphthalen-2-yl)-acetamide was synthesized by reacting the acid chloride with ammonia (B1221849) in dioxane. google.com

Similarly, hydrazide derivatives are prepared from the parent acid. The synthesis of 2-(6-methoxynaphthalen-2-yl)propionic acid hydrazide is a key step toward creating hydrazone derivatives. researchgate.net These hydrazides are important intermediates for synthesizing a variety of heterocyclic compounds and other derivatives with potential biological activities. allstudyjournal.comnih.govhygeiajournal.com The condensation of a hydrazide with an aldehyde or ketone yields a hydrazone, a class of compounds that has attracted significant interest in medicinal chemistry. researchgate.netmdpi.com

Formation of Complex Heterocyclic Systems Incorporating the Naphthalene Moiety

The electron-rich naphthalene core of 6-methoxynaphthalen-2-ol and its derivatives serves as a valuable scaffold for the synthesis of complex heterocyclic systems. The presence of multiple nucleophilic sites—the hydroxyl group, and the activated C-1 and C-3 positions on the aromatic ring—allows for a variety of cyclization reactions. fardapaper.ir Multicomponent reactions (MCRs), in particular, have emerged as a powerful strategy for constructing diverse N/O-containing heterocycles in a single step, leveraging the reactivity of the 2-naphthol (B1666908) framework. fardapaper.ir

These reactions often involve the condensation of a 2-naphthol derivative, an aldehyde, and a third component, such as a 1,3-dicarbonyl compound or a nitrogen-containing species. For instance, the reaction of 6-bromo-2-naphthol (B32079) (a closely related analogue) with aromatic aldehydes and dimedone, catalyzed by ammonium (B1175870) chloride, yields 3-bromo-12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthene-11-ones. fardapaper.ir This demonstrates the utility of the naphthol moiety in building complex, fused heterocyclic structures like xanthenes. fardapaper.ir The choice of catalyst and reaction conditions can be tailored to promote the formation of various heterocyclic systems, including chromenes, oxazines, and naphthopyrans. fardapaper.ir

| Naphthol Derivative | Reactants | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 6-Bromo-2-naphthol | Aromatic aldehydes, Dimedone | Benzo[a]xanthen-11-ones | fardapaper.ir |

| 2,7-Naphthalenediol | Aromatic aldehydes, Cyclohexane-1,3-dione | Benzo[a]xanthene-11-one derivatives | fardapaper.ir |

| 2-Naphthol | Various aldehydes and other components | Xanthenes, Chromenes, Oxazines, Naphthopyrans | fardapaper.ir |

Alkylation and Other Electrophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring system, particularly when substituted with activating groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH), is highly susceptible to electrophilic substitution reactions such as alkylation and acylation. Friedel-Crafts reactions are commonly employed to introduce alkyl and acyl groups, which are key steps in the synthesis of important pharmaceutical compounds. iitm.ac.inresearchgate.net

For instance, the acylation of 2-methoxynaphthalene is a critical step in the industrial synthesis of (S)-Naproxen. researchgate.netorientjchem.org The reaction with acetic anhydride or acetyl chloride introduces an acetyl group onto the naphthalene ring. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. orientjchem.orgorgsyn.org While the C-1 position is kinetically the most reactive, steric hindrance and thermodynamic control can favor substitution at the C-6 position, leading to the desired 2-acetyl-6-methoxynaphthalene. iitm.ac.inorgsyn.org

Similarly, the alkylation of 2-methoxynaphthalene with tert-butanol (B103910) using large-pore zeolite catalysts has been studied extensively. iitm.ac.in These solid acid catalysts offer shape selectivity, favoring the formation of the sterically less hindered and linear 6-tert-butyl-2-methoxynaphthalene over other isomers. Over H-Y zeolite, a conversion of 73% can be achieved, though side reactions like dialkylation and demethylation can occur. iitm.ac.in In contrast, H-MOR zeolite shows exceptional selectivity, reaching up to 96-100% for the 2,6-isomer at moderate conversions. iitm.ac.in

| Catalyst | Time (h) | Conversion (%) | Selectivity to 2,6-isomer (%) | Reference |

|---|---|---|---|---|

| H-Y (Si/Al = 10) | 6 | 73.0 | 91.6 | iitm.ac.in |

| H-MOR (Si/Al = 10) | 2 | 65.0 | 96.0 | iitm.ac.in |

| H-MOR (Si/Al = 45) | 2 | 23.6 | 100.0 | iitm.ac.in |

Mechanistic Investigations of Chemical Reactions

Reaction Mechanisms Governing Carboxylic Acid Transformations

The reaction between a carboxylic acid, such as acetic acid, and a phenol (B47542), like 6-methoxynaphthalen-2-ol, to form an ester is known as Fischer esterification. However, this reaction is notoriously slow and inefficient for phenols. youtube.comthestudentroom.co.uk The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon for nucleophilic attack. libretexts.org The phenol then acts as the nucleophile, attacking the activated carbon.

The primary difficulty in the reaction with phenols is the poor leaving group ability of the hydroxide (B78521) ion (-OH) that must be expelled from the tetrahedral intermediate. quora.com Because the hydroxide ion is a strong base, its departure is energetically unfavorable, resulting in a very slow reaction rate. quora.com For this reason, direct esterification of phenols with carboxylic acids is rarely used in practice. thestudentroom.co.uk A much more effective approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. youtube.comthestudentroom.co.uk In these derivatives, the leaving group is a chloride ion (Cl⁻) or a carboxylate anion, respectively, both of which are significantly weaker bases and therefore much better leaving groups than the hydroxide ion. quora.com

Elucidation of Electrophilic Aromatic Substitution Directing Effects

The regiochemical outcome of electrophilic substitution on the 6-methoxynaphthalen-2-ol ring is governed by the directing effects of the existing hydroxyl (-OH) and methoxy (-OCH₃) substituents. Both of these groups are classified as strongly activating, ortho-, para-directing groups. organicchemistrytutor.comwikipedia.org They activate the ring towards electrophilic attack by donating electron density into the π-system via resonance, making the ring more nucleophilic. wikipedia.orglibretexts.org

The resonance effect creates regions of high electron density (partial negative charge) at the positions ortho and para to the substituent. organicchemistrytutor.com

For the -OH group at C-2: It strongly activates the C-1 (ortho) and C-3 (ortho) positions.

For the -OCH₃ group at C-6: It strongly activates the C-5 (ortho) and C-7 (ortho) positions.

In the 2-methoxynaphthalene system, the methoxy group at the 2-position activates the 1-, 6-, and 8-positions for electrophilic substitution. iitm.ac.in The C-1 position is generally the most reactive due to kinetic favorability. iitm.ac.in However, the substitution pattern is a complex interplay between the electronic directing effects of both groups and steric factors. For bulky electrophiles, attack at the sterically hindered C-1 position may be disfavored, leading to substitution at other activated positions like C-5 or C-7. iitm.ac.in

Catalytic Reaction Pathways and Process Optimization

Catalysis is crucial for controlling the rate and selectivity of reactions involving 6-methoxynaphthalen-2-ol and its derivatives. In Friedel-Crafts acylation and alkylation, both Lewis acids and solid acid catalysts are employed to optimize product yields and regioselectivity.

Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but can lead to environmental issues and selectivity problems. iitm.ac.inorgsyn.org Process optimization in these systems often involves careful control of temperature and solvent. For example, in the acylation of 2-methoxynaphthalene, using nitrobenzene as a solvent directs the substitution primarily to the 6-position, whereas using carbon disulfide results mainly in the 1-acetyl product. orgsyn.org Lower temperatures tend to favor 1-acetylation, while higher temperatures favor the 6-acetylated product, albeit with increased formation of tarry byproducts. orgsyn.org

Modern approaches utilize heterogeneous catalysts like zeolites (e.g., H-Y, H-MOR, H-BEA) to improve selectivity and catalyst recyclability. iitm.ac.inresearchgate.net The microporous structure of zeolites imparts shape selectivity, which can be exploited to favor the formation of specific isomers. iitm.ac.in For instance, in the tert-butylation of 2-methoxynaphthalene, the narrow pores of H-MOR zeolite prevent the formation of bulky isomers, leading to exceptionally high selectivity for the linear 6-tert-butyl-2-methoxynaphthalene. iitm.ac.in Optimization involves selecting a zeolite with the appropriate pore size and acidity for the desired transformation. For example, Zr⁴⁺-exchanged zeolite beta has been investigated for the acetylation of 2-methoxynaphthalene, showing that catalytic activity is influenced by the preparation method, solvent, and temperature. orientjchem.org

Analysis of Photochemical and Photocatalytic Degradation Pathways of Related Compounds

While specific data on 6-methoxynaphthalen-2-ol is limited, the degradation pathways of related polycyclic aromatic hydrocarbons (PAHs), such as naphthalene, provide significant insight. Naphthalene and its derivatives are environmental contaminants that can be degraded through photochemical and photocatalytic processes. ekb.eg

Photolysis can occur when PAHs absorb UV light (in the 200–400 nm range), leading to the formation of photooxidation products. ekb.eg However, this process is often slow. Photocatalytic degradation offers a more efficient pathway. Using a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂) nanoparticles, under UV irradiation generates highly reactive oxygen species, primarily hydroxyl radicals (•OH). ekb.eg These radicals attack the aromatic ring, initiating a series of oxidation reactions that lead to ring cleavage and eventual mineralization into CO₂, H₂O, and mineral acids.

Studies on the photocatalytic degradation of naphthalene using ZnO nanoparticles have shown that the process is influenced by several parameters, including pH, catalyst loading, and light intensity. ekb.egekb.eg The degradation follows pseudo-first-order kinetics and can be described by the Langmuir-Hinshelwood model. ekb.eg Intermediate byproducts, such as phthalates, can be formed during the degradation process before complete mineralization occurs. ekb.egekb.eg These findings suggest that a similar photocatalytic approach could be effective for the remediation of water contaminated with substituted naphthalenes like 6-methoxynaphthalen-2-ol.

Metabolic Biotransformation and Prodrug Activation Mechanisms

Biotransformation of Nabumetone (B1676900) to 2-(6-Methoxynaphthalen-2-yl)acetic Acid

The transformation of nabumetone to its active form, 6-MNA, is a critical step for its pharmacological activity. This process is not a simple one-step conversion but rather a series of enzymatic reactions that result in the oxidative cleavage of nabumetone's side chain. tandfonline.com While the liver is the primary site for this biotransformation, the specific enzymes and pathways involved have been the subject of extensive research, revealing a multi-faceted mechanism.

The metabolic activation of nabumetone is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP1A2 playing a central role. nih.govdoi.org Studies using human liver microsomes and recombinant P450 enzymes have demonstrated that CYP1A2 is the major isoform responsible for the formation of 6-MNA. nih.govdoi.org The activity of 6-MNA formation has been shown to strongly correlate with both CYP1A2-mediated phenacetin (B1679774) O-deethylation activity and CYP1A2 protein content. nih.gov While CYP1A2 is the primary catalyst, other P450 isoforms, including CYP1A1, CYP2B6, CYP2C19, CYP2D6, and CYP2E1, contribute to a minor extent. nih.govnih.gov

In addition to the well-established role of CYP enzymes, a non-cytochrome P450 pathway involving flavin-containing monooxygenase 5 (FMO5) has been identified. nih.govtandfonline.com FMO5 has been shown to catalyze a Baeyer-Villiger oxidation of nabumetone, leading to the formation of an ester intermediate, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (B1210297) (6-MNEA). nih.govtandfonline.com This intermediate can then be further metabolized to 6-MNA, suggesting an alternative or complementary pathway to the CYP-mediated activation. tandfonline.com The specificity of FMO5 in this reaction has been demonstrated through inhibition studies with known Baeyer-Villiger oxidation substrates. nih.govtandfonline.com

Table 1: Key Enzymes in the Biotransformation of Nabumetone to 6-MNA

| Enzyme Family | Specific Enzyme | Primary Role in Nabumetone Metabolism |

| Cytochrome P450 (CYP) | CYP1A2 | Predominantly catalyzes the formation of 6-MNA. nih.govdoi.org |

| CYP1A1, CYP2B6, CYP2C19, CYP2D6, CYP2E1 | Minor contribution to 6-MNA formation. nih.govnih.gov | |

| Flavin-containing Monooxygenase (FMO) | FMO5 | Catalyzes Baeyer-Villiger oxidation to form an ester intermediate (6-MNEA). nih.govtandfonline.com |

The biotransformation of nabumetone to 6-MNA proceeds through several identifiable metabolic intermediates. The characterization of these intermediates has been crucial in elucidating the stepwise conversion process.

In the CYP1A2-mediated pathway, a key intermediate is 3-hydroxynabumetone . nih.govresearchgate.net This metabolite is formed through the hydroxylation of nabumetone's side chain. Further oxidation of 3-hydroxynabumetone leads to the formation of 2-(6-methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO) , which is then rapidly oxidized to the final active metabolite, 6-MNA. nih.govresearchgate.net

The FMO5-catalyzed pathway involves a different set of intermediates. The initial product of the Baeyer-Villiger oxidation is 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA) . nih.govtandfonline.com This ester intermediate can then be hydrolyzed to 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) , which is subsequently oxidized to 6-MN-CHO and then to 6-MNA. nih.govtandfonline.com

Other identified metabolites of nabumetone include 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) and 4-(6-hydroxynaphthalen-2-yl)butan-2-one (M3) , which are products of ketone reduction and O-demethylation, respectively. taylorandfrancis.comnih.gov

Table 2: Key Metabolic Intermediates in the Conversion of Nabumetone to 6-MNA

| Intermediate | Precursor | Subsequent Product | Metabolic Pathway |

| 3-Hydroxynabumetone | Nabumetone | 2-(6-Methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO) | CYP1A2-mediated |

| 2-(6-Methoxynaphthalen-2-yl)ethyl acetate (6-MNEA) | Nabumetone | 2-(6-Methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) | FMO5-mediated (Baeyer-Villiger oxidation) |

| 2-(6-Methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) | 2-(6-Methoxynaphthalen-2-yl)ethyl acetate (6-MNEA) | 2-(6-Methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO) | FMO5-mediated |

| 2-(6-Methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO) | 3-Hydroxynabumetone or 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) | 2-(6-Methoxynaphthalen-2-yl)acetic acid (6-MNA) | Convergent step in both pathways |

The cleavage of the carbon-carbon bond in nabumetone's side chain is a critical step in its conversion to the active metabolite, 6-MNA. The mechanism of this cleavage differs between the CYP1A2 and FMO5-mediated pathways.

In the CYP1A2-catalyzed reaction, the proposed mechanism involves an initial 3-hydroxylation of the nabumetone side chain. nih.govresearchgate.net This is followed by a carbon-carbon bond cleavage that forms the aldehyde intermediate, 6-MN-CHO, and a two-carbon fragment. nih.govresearchgate.net It has been suggested that this cleavage is mediated by the ferric peroxo anion species of the P450 catalytic cycle, rather than the more common ferryl species. nih.gov The aldehyde is then oxidized to the carboxylic acid, 6-MNA, a reaction also catalyzed by CYP1A2. nih.govresearchgate.net

The FMO5-mediated pathway utilizes a Baeyer-Villiger oxidation mechanism for the carbon-carbon bond cleavage. nih.govtandfonline.com This type of reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester. In the case of nabumetone, FMO5 catalyzes the formation of 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA), effectively cleaving the carbon-carbon bond of the butanone side chain and inserting an ester linkage. nih.govtandfonline.com This ester is then hydrolyzed, and the resulting alcohol is oxidized to form 6-MNA.

These distinct mechanisms highlight the versatility of metabolic enzymes in catalyzing challenging chemical transformations like carbon-carbon bond cleavage. The elucidation of these pathways provides a deeper understanding of the prodrug activation process and the factors that can influence its efficiency.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(6-methoxynaphthalen-2-yl)acetic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete map of the proton and carbon framework and their connectivity can be established.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of each proton in the molecule. The spectrum of 2-(6-methoxynaphthalen-2-yl)acetic acid is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system, the methylene (B1212753) (-CH₂) protons of the acetic acid side chain, and the methyl (-OCH₃) protons of the methoxy (B1213986) group.

The aromatic region (typically δ 7.0-8.0 ppm) displays a complex set of signals due to the spin-spin coupling between adjacent protons on the naphthalene core. The protons on the methoxy-substituted ring are influenced by the electron-donating nature of the -OCH₃ group, while the protons on the other ring are affected by the electron-withdrawing character of the acetic acid substituent. The methylene protons appear as a singlet, typically around δ 3.8 ppm, and the methoxy protons also present as a sharp singlet, usually near δ 3.9 ppm. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range (δ 10-12 ppm) or not being observed at all.

Table 1: Representative ¹H NMR Spectral Data for 2-(6-Methoxynaphthalen-2-yl)acetic acid

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |

| ~7.70 | d | H-4 |

| ~7.65 | d | H-8 |

| ~7.55 | s | H-1 |

| ~7.30 | dd | H-3 |

| ~7.15 | d | H-5 |

| ~7.10 | dd | H-7 |

| ~3.91 | s | -OCH₃ |

| ~3.85 | s | -CH₂COOH |

| ~11.5 | br s | -COOH |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Comprehensive ¹³C NMR Analysis for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is crucial for elucidating the carbon framework of the molecule. The spectrum provides signals for each of the 13 unique carbon atoms in 2-(6-methoxynaphthalen-2-yl)acetic acid. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The spectrum typically shows ten signals in the aromatic region (δ 105-160 ppm) corresponding to the naphthalene carbons. The carbon bearing the methoxy group (C-6) is significantly shielded and appears upfield, while the quaternary carbons and the carbon attached to the acetic acid group (C-2) are deshielded. The carbonyl carbon of the carboxylic acid (-COOH) gives a characteristic signal in the downfield region (δ ~175-180 ppm). The methylene carbon (-CH₂) resonates around δ 40-45 ppm, and the methoxy carbon (-OCH₃) appears at approximately δ 55 ppm. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for 2-(6-Methoxynaphthalen-2-yl)acetic acid

| Chemical Shift (δ ppm) | Carbon Assignment |

| ~178.0 | -COOH |

| ~157.5 | C-6 |

| ~134.0 | C-4a |

| ~131.5 | C-2 |

| ~129.5 | C-8a |

| ~129.0 | C-4 |

| ~127.0 | C-8 |

| ~126.5 | C-1 |

| ~126.0 | C-3 |

| ~119.0 | C-7 |

| ~105.8 | C-5 |

| ~55.3 | -OCH₃ |

| ~41.0 | -CH₂COOH |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Utilization of Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are employed to confirm the assignments made from 1D spectra and to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(6-methoxynaphthalen-2-yl)acetic acid, COSY spectra would show correlations between adjacent aromatic protons (e.g., H-7 with H-8, and H-3 with H-4), confirming their positions on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., the methylene proton signal at ~δ 3.85 ppm would correlate with the carbon signal at ~δ 41.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the methylene protons (-CH₂) would show a correlation to the carbonyl carbon (-COOH) and to the naphthalene carbons C-1, C-2, and C-3, confirming the attachment point of the acetic acid side chain. Similarly, the methoxy protons (-OCH₃) would correlate to C-6, confirming the position of the methoxy group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of 2-(6-methoxynaphthalen-2-yl)acetic acid and for obtaining structural information through the analysis of its fragmentation patterns.

Both GC-MS and HPLC-MS are powerful hyphenated techniques for separating and identifying components within a complex mixture, such as during synthesis or in biological samples.

HPLC-MS: This is the most common method for the analysis of 2-(6-methoxynaphthalen-2-yl)acetic acid due to its polarity and thermal lability. A reverse-phase HPLC method, often using a C18 column, can effectively separate the compound from its precursors, by-products, or other metabolites. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid to ensure good peak shape and compatibility with mass spectrometry. sielc.com Coupling the HPLC to a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), allows for highly sensitive and selective detection, making it ideal for pharmacokinetic studies and bioequivalence testing of its parent drug, nabumetone (B1676900).

GC-MS: Direct analysis of the carboxylic acid by GC-MS is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is typically required, such as converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl (B83357) ester). This allows the compound to be vaporized and passed through the GC column for separation before detection by the mass spectrometer.

Advanced ionization techniques are used to generate ions for mass analysis, confirming the molecular weight and providing structural clues through fragmentation. The molecular formula of 2-(6-methoxynaphthalen-2-yl)acetic acid is C₁₃H₁₂O₃, corresponding to a monoisotopic mass of approximately 216.08 Da. nih.gov

Electron Ionization (EI): This is a high-energy ionization technique that leads to extensive fragmentation. The molecular ion peak (M⁺·) at m/z 216 would be observed, and its fragmentation pattern would be highly informative. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (·OH) to give an [M-17]⁺ ion and the loss of the entire carboxyl group (·COOH) to give an [M-45]⁺ ion. libretexts.org Another prominent fragmentation would be benzylic cleavage, where the C-C bond between the naphthalene ring and the methylene group breaks, yielding a stable naphthylmethyl-type cation at m/z 171.

Soft Ionization (e.g., ESI, FAB): Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are "softer" and typically produce an abundant protonated molecule [M+H]⁺ (at m/z 217) or deprotonated molecule [M-H]⁻ (at m/z 215) with less fragmentation. This is ideal for confirming the molecular weight. When coupled with tandem MS (MS/MS), controlled fragmentation of the selected precursor ion (e.g., m/z 217) can be induced to generate structurally significant product ions, similar to those observed in EI-MS.

Table 3: Plausible Mass Spectral Fragments for 2-(6-Methoxynaphthalen-2-yl)acetic acid (EI mode)

| m/z | Proposed Identity | Formula of Fragment |

| 216 | Molecular Ion [M]⁺· | [C₁₃H₁₂O₃]⁺· |

| 171 | [M - COOH]⁺ (Benzylic cleavage) | [C₁₂H₁₁O]⁺ |

| 156 | [C₁₂H₁₁O - CH₃]⁺ | [C₁₁H₈O]⁺· |

| 128 | [C₁₁H₈O - CO]⁺· | [C₁₀H₈]⁺· |

| 45 | [COOH]⁺ | [CHO₂]⁺ |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation. The spectrum for a co-crystal of Acetic acid and 6-methoxynaphthalen-2-ol would be expected to display a superposition of the characteristic vibrational modes of both constituent molecules.

The key functional groups and their anticipated vibrational frequencies include:

O-H Stretching: A very broad and intense absorption band is expected, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer of acetic acid. The phenolic O-H stretch from 6-methoxynaphthalen-2-ol would also contribute to this region, generally appearing as a broad band around 3500-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl groups of acetic acid and the methoxy group on the naphthalene ring would result in absorptions in the 3000-2850 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is a key diagnostic feature. For a hydrogen-bonded dimer of acetic acid, this peak typically appears in the region of 1725-1700 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations from the naphthalenic system will produce several medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The spectrum would feature C-O stretching vibrations from multiple sources. A strong band between 1320-1210 cm⁻¹ can be attributed to the C-O stretch of the carboxylic acid. The aryl ether C-O stretch from the methoxy group is expected around 1250 cm⁻¹, and the phenolic C-O stretch should appear near 1200 cm⁻¹.

The analysis of a specific FTIR spectrum would confirm the presence of both the acetic acid and the 6-methoxynaphthalen-2-ol components in the sample through the identification of these characteristic peaks.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic & Carboxylic O-H | Stretching (H-bonded) | 3500 - 2500 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Carboxylic C=O | Stretching | 1725 - 1700 | Strong |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Carboxylic C-O | Stretching | 1320 - 1210 | Strong |

| Aryl Ether & Phenol (B47542) C-O | Stretching | ~1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of the this compound compound is dominated by the electronic transitions of the 6-methoxynaphthalen-2-ol moiety, as acetic acid does not significantly absorb in the UV-Vis range above 200 nm.

The naphthalene ring system is an extensive chromophore. The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which act as auxochromes, modifies the absorption characteristics of the naphthalene core. These electron-donating groups can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and increase the absorption intensity. Research indicates a strong absorption maximum (λmax) for the related compound 6-Methoxy-2-naphthylacetic acid at 280 nm, which is utilized in its chromatographic detection. vulcanchem.com This absorption is attributed to the π → π* transitions within the aromatic naphthalene system.

| Compound Moiety | λmax (nm) | Associated Electronic Transition |

|---|---|---|

| 6-methoxynaphthalen-2-ol | ~280 | π → π* |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence of the formation of a co-crystal between acetic acid and 6-methoxynaphthalen-2-ol.

A successful crystallographic analysis would yield detailed information, including:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise position of every atom within the unit cell.

Intermolecular Interactions: Crucially, it would reveal the specific hydrogen bonding patterns between the carboxylic acid group of acetic acid and the hydroxyl group of 6-methoxynaphthalen-2-ol, confirming the structure of the co-crystal. It would also detail other non-covalent interactions, such as π-stacking between naphthalene rings, that contribute to the stability of the crystal lattice.

While X-ray crystallography is an essential tool for solid-state characterization, specific publicly available crystallographic data for the this compound co-crystal was not identified in the searched literature.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to validate the empirical formula, which in turn can support the molecular formula.

For the compound this compound, the molecular formula is derived by combining the formulas of its two components: C₂H₄O₂ (Acetic Acid) and C₁₁H₁₀O₂ (6-methoxynaphthalen-2-ol). This results in a combined molecular formula of C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol . vulcanchem.com

The theoretical elemental composition can be calculated from the molecular formula. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the purity and elemental composition of the synthesized co-crystal.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 66.66% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.02% |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.32% |

Computational Chemistry and Theoretical Modeling of 2 6 Methoxynaphthalen 2 Yl Acetic Acid and Its Derivatives

In Silico Structure-Activity Relationship (SAR) Investigations

In silico Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure modifications influence the biological activity of 2-(6-methoxynaphthalen-2-yl)acetic acid derivatives. By employing techniques like quantitative structure-activity relationship (QSAR) analysis and molecular docking, researchers can predict the therapeutic potential of novel analogs.

One line of research has focused on modifying the carboxylic acid group of Naproxen (B1676952) to create derivatives with improved anti-inflammatory activity and reduced gastrointestinal side effects. scilit.comdovepress.com Molecular docking studies have been instrumental in this area, simulating the binding of these derivatives to the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.net For instance, the synthesis of Naproxen-amino acid derivatives revealed that the introduction of an acidic fragment to the parent compound increased the binding interaction within the COX active site. dovepress.com

Computational studies on novel Naproxen derivatives have also explored the impact of various electron-donating and electron-withdrawing groups on their anti-proliferative activity. jksus.org Through Density Functional Theory (DFT) methods, parameters such as Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and reactivity descriptors were analyzed. jksus.org These studies found that specific substitutions led to compounds with significant cytotoxic activity against cancer cell lines, such as MCF-7. jksus.org For example, a derivative featuring a 4-OCH₃ substitution (compound c ) demonstrated strong anti-proliferative activity, which was rationalized through docking studies showing hydrophobic interactions within the EGFR tyrosine kinase active site. jksus.org

The table below summarizes findings from various in silico SAR studies on derivatives.

| Derivative Class | Computational Method | Key Finding | Biological Target | Reference |

| Naproxen-amino acid conjugates | Molecular Docking | Introduction of an acidic fragment increased binding affinity. Compounds 8 and 16 showed higher potency than the parent drug. | COX Enzymes | dovepress.com |

| Substituted Naproxen hydrazides | Molecular Docking | Compound with a 4-nitrobenzylidene group (4g ) showed the highest anti-inflammatory activity. | COX-1/COX-2 | researchgate.net |

| Pyrazole (B372694) derivatives of Naproxen | DFT, QSAR, Molecular Docking | Compound with 4-OCH₃ substitution (c ) showed strong anti-proliferative activity (IC₅₀ = 1.49 μM). | EGFR Tyrosine Kinase | jksus.org |

| Naproxen-based 1,3,4-oxadiazoles | Molecular Docking, Molecular Dynamics | Proposed analogs exhibited encouraging binding affinities to the COX-2 receptor. | COX-2 | dergipark.org.tr |

These investigations highlight the power of computational SAR in identifying promising lead compounds for further development, optimizing both their efficacy and safety profiles. dovepress.com

Theoretical Pharmacokinetics and Drug-Likeness Predictions (ADME)

The therapeutic success of a drug is not only dependent on its biological activity but also on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico ADME predictions are now a standard part of the drug discovery pipeline, allowing for the early-stage filtering of compounds that are likely to fail in clinical trials. receptor.ai

For derivatives of 2-(6-methoxynaphthalen-2-yl)acetic acid, a key goal is to modify the free carboxyl group, which is often associated with gastrointestinal irritation. dovepress.comdergipark.org.tr Computational models are used to predict whether these modifications adversely affect the compound's drug-like properties. Studies on novel Naproxen analogs, such as those incorporating a 1,3,4-oxadiazole (B1194373) ring or amino acid conjugates, have shown that these modifications can lead to favorable predicted pharmacokinetic profiles. dovepress.comdergipark.org.tr

In silico ADMET (ADME and toxicity) screenings of various analogs have predicted good oral bioavailability without carcinogenic effects. dovepress.comresearchgate.net For example, a series of Naproxen-amino acid derivatives passed in silico ADMET profiling, indicating they were likely to be well-absorbed and non-toxic. dovepress.com Similarly, computational analysis of Naproxen-pyrazole derivatives calculated a low polar surface area (PSA < 100 Ų), which is indicative of good oral activity and efficient penetration of the blood-brain barrier. jksus.org

The following table presents a summary of predicted ADME properties for different classes of derivatives.

| Derivative Class | Predicted ADME Property | Computational Finding | Reference |

| Naproxen-amino acid conjugates | Oral Bioavailability, Toxicity | Predicted to have good oral bioavailability with no carcinogenesis effect. | dovepress.com |

| Naproxen-based 1,3,4-oxadiazoles | Pharmacokinetic Profile | Showed favorable pharmacokinetic profiles, suggesting they are safer alternatives to known NSAIDs. | dergipark.org.tr |

| Pyrazole derivatives of Naproxen | Oral Activity, Brain Penetration | Low Polar Surface Area (PSA) suggests good oral activity and brain penetration. | jksus.org |

These theoretical predictions are invaluable for prioritizing the synthesis and experimental testing of new chemical entities, thereby streamlining the drug development process. dergipark.org.tr

Surface Adsorption Modeling (e.g., Monte Carlo simulations for corrosion inhibition applications of derivatives)

Beyond pharmacology, theoretical modeling has uncovered novel applications for derivatives of 2-(6-methoxynaphthalen-2-yl)acetic acid, particularly in the field of materials science as corrosion inhibitors. Computational techniques, especially Monte Carlo (MC) and Molecular Dynamics (MD) simulations, are used to model the adsorption of these molecules onto metal surfaces, providing insights into their protective mechanisms. ijcsi.proelectrochemsci.org

Studies have investigated Naproxen and its hydrazone derivatives as green corrosion inhibitors for mild steel and carbon steel in acidic environments like hydrochloric acid (HCl). ijcsi.probohrium.commdpi.com Monte Carlo simulations are a powerful tool for exploring the vast conformational space of an inhibitor molecule on a metal surface (e.g., Fe(110)) to find the lowest energy adsorption configurations. ijcsi.proelectrochemsci.org These simulations have demonstrated that Naproxen and its derivatives have a strong propensity to adsorb onto the steel surface. ijcsi.proresearchgate.net

The table below details the findings from surface adsorption modeling studies.

| Inhibitor Molecule | Metal Surface | Simulation Method | Key Finding | Reference |

| Naproxen (NAP) | Carbon Steel (Fe) | Monte Carlo (MC), DFT | Strong adsorption propensity involving both chemisorption and physisorption. Computed results closely matched experimental data. | ijcsi.proresearchgate.net |

| Naproxen-based Hydrazones (PHD-OH, PHD-Cl) | Mild Steel (Fe) | Molecular Dynamics (MD), DFT | Adsorption occurs through physical-chemical interactions, forming a protective barrier. Adsorption follows the Langmuir isotherm. | bohrium.com |

These computational studies are crucial for the rational design of new, effective, and environmentally friendly corrosion inhibitors based on the 6-methoxynaphthalene scaffold. ijcsi.probohrium.com

Applications in Advanced Chemical and Biological Research

Role as Key Synthetic Intermediates in Organic Synthesis

The 6-methoxynaphthalene moiety is a versatile building block in the synthesis of complex organic molecules. Its aromatic nature and the presence of methoxy (B1213986) and hydroxyl groups (or their acetic acid derivative) allow for a wide range of chemical modifications, making it a valuable starting material for creating diverse chemical libraries.

The 6-methoxynaphthalene framework is a cornerstone in the architecture of several non-steroidal anti-inflammatory drugs (NSAIDs). It is a key component of the arylpropanoic acid family of NSAIDs, a class of drugs widely used to manage pain and inflammation. researchgate.net

A prominent example is its role as a precursor to Naproxen (B1676952), a widely used NSAID. Furthermore, the acetic acid derivative, (6-methoxy-2-naphthyl)acetic acid, is the principal active metabolite of the prodrug Nabumetone (B1676900). nih.gov Nabumetone itself is converted in the body to this active form, which is responsible for the therapeutic effects. nih.gov The synthesis of these drugs often involves multi-step processes starting from 6-methoxynaphthalen-2-ol or related compounds like 6-bromo-2-methoxynaphthalene. orgsyn.orggoogle.com The development of these compounds underscores the importance of the 6-methoxynaphthalene scaffold in creating effective anti-inflammatory agents.

Table 1: Key NSAID-Related Compounds Derived from 6-Methoxynaphthalene

| Compound Name | Role/Significance |

|---|---|

| Naproxen | A well-established NSAID from the arylpropanoic acid class. researchgate.net |

| Nabumetone | A prodrug that is metabolized into its active form. nih.gov |

Beyond its established role in NSAIDs, the 6-methoxynaphthalene scaffold is actively explored as a template for designing new pharmaceutical lead compounds and chemical probes for a variety of diseases. Researchers modify the core structure to synthesize novel derivatives with potential applications in oncology, microbiology, and beyond.

For instance, new 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and show potential as antimicrobial agents. researchgate.net In the field of oncology, novel aminobenzylnaphthols and quinolin-4-one analogs derived from the naphthol structure have been investigated for their anticancer properties. nih.govnih.gov These synthetic efforts demonstrate the chemical versatility of the 6-methoxynaphthalen-2-ol backbone, allowing chemists to create libraries of compounds for screening against various biological targets. This adaptability makes it a valuable tool in the quest for new therapeutic agents.

In Vitro Biological Activity Investigations of Derivatives

Derivatives of 6-methoxynaphthalen-2-ol have been the subject of extensive in vitro studies to elucidate their biological activities and mechanisms of action at the cellular and molecular levels. These investigations have revealed a broad spectrum of pharmacological effects.

The primary anti-inflammatory mechanism of NSAIDs derived from 6-methoxynaphthalene is the inhibition of cyclooxygenase (COX) enzymes. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. The therapeutic anti-inflammatory effects are primarily due to the inhibition of COX-2, which is induced during inflammation and mediates the production of prostaglandins. nih.govresearchgate.net Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with undesirable side effects, such as gastrointestinal issues. nih.gov

Research has focused on developing derivatives of 6-methoxynaphthalene that exhibit selective inhibition of COX-2 over COX-1. nih.govnih.gov The active metabolite of Nabumetone, (6-methoxy-2-naphthyl)acetic acid, is known to be an inhibitor of COX-2. nih.gov Studies have shown that modifying the core structure can lead to compounds with improved selectivity, which is a key goal in designing safer anti-inflammatory drugs. mdpi.com Dual inhibitors that target both COX-2 and 5-lipoxygenase (5-LOX) pathways are also being explored to provide broader anti-inflammatory coverage with potentially fewer side effects. nih.gov

Derivatives of the 6-methoxynaphthalene scaffold have demonstrated promising anticancer activity in various in vitro models. researchgate.net Certain synthesized derivatives have shown significant inhibitory effects against human cancer cell lines, such as the HCT-116 colon cancer cell line. researchgate.net

The mechanisms underlying these anticancer effects are diverse. Some studies suggest that the activity may be independent of the COX-2 pathway and could involve other targets, such as aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer development. researchgate.net Other research has focused on synthesizing novel compounds, like aminobenzylnaphthols and quinolin-4-one analogs, which have been shown to possess cytotoxic properties and the ability to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov The induction of apoptosis is a critical mechanism for eliminating cancer cells, and compounds that can trigger this pathway are of significant therapeutic interest. nih.gov For example, pyrazole (B372694) derivatives, which can be synthesized incorporating the naphthalene (B1677914) moiety, are known to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS). nih.gov

Table 2: Examples of In Vitro Anticancer Activity of 6-Methoxynaphthalene Derivatives

| Derivative Class | Cancer Cell Line | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Novel 6-methoxynaphthalene derivatives | HCT-116 (Colon Cancer) | Promising inhibitory activity. researchgate.net | AKR1C3 inhibition. researchgate.net |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic), HT-29 (Colorectal) | Cytotoxic and proapoptotic properties. nih.gov | Inhibition of ADORA1, CDK2, and TRIM24. nih.gov |

The chemical scaffold of 6-methoxynaphthalen-2-ol has also been utilized to develop agents with antimicrobial properties. Researchers have synthesized novel series of derivatives and tested their efficacy against a range of pathogenic bacteria and fungi.

For example, a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives were synthesized and screened for their in vitro antibacterial and antifungal activities. researchgate.net Many of these compounds displayed significant antimicrobial effects, with some reaching potencies comparable to standard drugs like Ampicillin (antibacterial) and Fluconazole (antifungal). researchgate.net The activity has been observed against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli). researchgate.net Additionally, related structures like naphthoquinones are recognized for their broad-spectrum activity against various microbial pathogens, including multidrug-resistant strains. mdpi.com These findings highlight the potential of the 6-methoxynaphthalene core as a foundation for developing new classes of antimicrobial drugs to combat infectious diseases. umsha.ac.ir

Modulation of Intracellular Signaling Pathways (e.g., Nur77)

Extensive searches of scientific literature did not yield specific studies on the direct modulation of intracellular signaling pathways, such as the Nur77 pathway, by Acetic acid;6-methoxynaphthalen-2-ol. Nur77, an orphan nuclear receptor, plays a crucial role in cell proliferation, apoptosis, and inflammation, making it a significant target in drug discovery. While the core 6-methoxynaphthalen-2-ol structure is present in various biologically active molecules, research has not yet specifically elucidated the activity of its acetic acid ester in modulating Nur77 or other related intracellular signaling cascades. Future research may explore the potential of this compound in this area, given the diverse biological activities of naphthalene derivatives.

Emerging Applications in Materials Chemistry (e.g., derivatives as corrosion inhibitors)

In the field of materials chemistry, derivatives of 6-methoxynaphthalen-2-ol have emerged as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. nih.govnih.govnih.gov Corrosion is a significant industrial challenge, leading to the degradation of materials and substantial economic losses. The development of organic corrosion inhibitors is a key area of research, focusing on compounds that can adsorb onto the metal surface and form a protective layer.

A notable derivative, 6-methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamidine hydrochloride salt (MA-1440), has been investigated for its corrosion inhibition properties on carbon steel in a 1.0 M HCl solution. nih.govnih.gov This research demonstrates the potential of modifying the 6-methoxynaphthalen-2-ol backbone to create potent corrosion inhibitors. The effectiveness of these inhibitors is typically evaluated using various techniques, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP). nih.govnih.gov

The inhibition efficiency of these derivatives is attributed to their molecular structure, which includes heteroatoms (such as N, S, and O) and aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a barrier that protects the metal from the corrosive medium. nih.gov The study of such derivatives provides a basis for the rational design of new, more effective corrosion inhibitors.

Below is a table summarizing the inhibition efficiency of a derivative of 6-methoxynaphthalen-2-ol.

| Derivative Name | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| 6-methoxy-2-naphthyl-[2,2'-bithiophene]-5-carboxamidine hydrochloride salt (MA-1440) | 25 x 10⁻⁶ M | 25 | 94.69 | nih.gov |

This data highlights the significant potential of developing derivatives of this compound for applications in materials protection.

Q & A

Q. What established synthetic protocols are used for preparing (6-Methoxynaphthalen-2-yl)acetic acid and its intermediates?

(6-Methoxynaphthalen-2-yl)acetic acid is synthesized via Friedel-Crafts alkylation or ester hydrolysis. Key intermediates include 6-methoxynaphthalen-2-ol (CAS: 5111-66-0) and its halogenated derivatives (e.g., 8-iodonaphthalen-2-ol) . Common impurities, such as Ethylnerolin (2-ethyl-6-methoxynaphthalene), arise from alkylation side reactions, necessitating purification via column chromatography or recrystallization .

Example Synthetic Pathway :

- Step 1 : Methoxylation of naphthalen-2-ol using methyl iodide under basic conditions.

- Step 2 : Acetic acid coupling via alkylation with chloroacetic acid derivatives.

- Step 3 : Hydrolysis of esters (e.g., methyl esters) to yield the carboxylic acid .

Q. Which analytical techniques are recommended for purity assessment of 6-methoxy-2-naphthoic acid derivatives?

- TLC : Used for rapid screening with silica gel plates and UV visualization. Ethyl acetate/hexane (3:7) is a typical solvent system .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure quantification of impurities <0.1% .

- Spectroscopy : H NMR (δ 3.9 ppm for methoxy group; δ 12.1 ppm for carboxylic acid) and FT-IR (1700–1720 cm for C=O stretch) confirm structural integrity .

Advanced Questions

Q. How can conflicting biological activity data for 6-methoxynaphthalene derivatives be resolved across enzymatic assays?

Discrepancies often stem from isoform selectivity (e.g., AKR1C3 vs. AKR1C1/2) or assay conditions (pH, substrate concentration). For example, (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid shows 50-fold selectivity for AKR1C3 (IC = 0.2 µM) over AKR1C2 (IC = 10 µM) due to its elongated ethyl side chain accommodating AKR1C3’s substrate pocket .

- Mitigation Strategies :

-

Use isoform-specific inhibitors as controls.

-

Validate results across orthogonal assays (e.g., fluorescence-based vs. LC-MS quantification) .

Table 1 : Inhibitory Activity of 6-Methoxynaphthalene Derivatives Against AKR Isoforms

Compound AKR1C3 IC (µM) AKR1C1 IC (µM) Selectivity (C3/C1) (R)-Butanoic Acid Derivative 0.2 10.0 50 (S)-Naproxen 5.0 8.0 1.6

Q. What methodologies enhance selectivity of 6-methoxynaphthalene-based AKR1C3 inhibitors in prostate cancer models?

Structural modifications at the acetic acid moiety (e.g., elongation to butanoic acid) improve steric compatibility with AKR1C3’s active site. In LNCaP-AKR1C3 cells, (R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid reduces testosterone production by 90% at 10 µM without COX inhibition, unlike non-selective NSAIDs .

- Experimental Design :

Q. How do storage conditions impact the stability of 6-methoxy-2-naphthoic acid derivatives?

Degradation occurs via oxidation (methoxy group → quinones) or ester hydrolysis. Stability studies recommend:

- Storage : -20°C under inert gas (N/Ar) to prevent oxidation .

- Buffers : Avoid high-pH conditions (>8.0) to minimize ester hydrolysis .

Methodological Guidance

Q. What strategies minimize impurity formation during synthesis of (6-Methoxynaphthalen-2-yl)acetic acid?

- Reaction Optimization :

- Use anhydrous conditions to suppress hydrolysis of chloroacetic acid intermediates.

- Catalyze alkylation with Lewis acids (e.g., AlCl) at 0–5°C to reduce polyalkylation .

- Purification :

- Silica gel chromatography (hexane:ethyl acetate gradient) removes Ethylnerolin.

- Recrystallization from ethanol/water (1:3) improves crystallinity .

Q. How can researchers validate the absence of off-target effects in AKR1C3 inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.